Comparative CCR5 Antagonist Potency: 4-Chloro-5-fluoroquinazolin-2-amine vs. Anibamine
In a direct comparison of CCR5 antagonist activity, 4-Chloro-5-fluoroquinazolin-2-amine exhibits an IC50 of 9.2 µM, which is approximately 9-fold less potent than the natural product lead compound anibamine (IC50 = 1 µM) in a cellular calcium mobilization assay [1][2]. This quantitative difference highlights its utility as a less potent, synthetic alternative for mechanistic studies or as a starting point for further optimization.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 9.2 µM (9.20E+3 nM) |
| Comparator Or Baseline | Anibamine: 1 µM |
| Quantified Difference | 9.2-fold less potent |
| Conditions | Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization |
Why This Matters
This data allows researchers to select a compound with a defined, weaker potency for specific applications where a full antagonist effect is not desired, such as in partial inhibition or mechanistic probe studies.
- [1] BindingDB Entry for BDBM50387950 (CHEMBL2057534). IC50: 9.20E+3 nM for CCR5 antagonism. View Source
- [2] PubMed PMID: 22901310. Anibamine IC50 = 1 μM for CCR5 binding. Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents. View Source
